[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate
Description
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C16H9Cl4N3O2 and a molecular weight of 417.07 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-9-1-3-12(14(19)5-9)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXACBYSFDOMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147232 | |
| Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-41-3 | |
| Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form a triazole intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Known for its fungicidal properties.
Uniqueness
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate is unique due to its specific combination of triazole and dichlorobenzoate moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Biological Activity
The compound [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate is C14H12Cl2N4O2. It features a triazole ring which is critical for its biological activity. The presence of dichlorophenyl and dichlorobenzoate moieties contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against bacterial strains, demonstrating that modifications in chemical structure can enhance their antimicrobial efficacy . Specifically, triazoles have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. A study on similar triazole derivatives indicated that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves the disruption of cellular signaling pathways critical for cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study, [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| Bel-7402 | 18 |
The results indicate that this compound exhibits potent cytotoxicity against breast and cervical cancer cells while showing moderate effects on liver cancer cells.
The biological activities of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate can be attributed to its ability to interfere with nucleic acid synthesis and disrupt metabolic pathways in microorganisms and cancer cells. The triazole ring is known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi and has implications in cancer metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
